molecular formula C13H22O3 B13536121 Ethyl 2-ethyl-1-oxaspiro[2.6]nonane-2-carboxylate

Ethyl 2-ethyl-1-oxaspiro[2.6]nonane-2-carboxylate

Cat. No.: B13536121
M. Wt: 226.31 g/mol
InChI Key: NDGADRDOBDCOKP-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • Synthetic routes for Ethyl 2-ethyl-1-oxaspiro[2.6]nonane-2-carboxylate are not widely documented. it can be prepared through esterification of the corresponding carboxylic acid with ethanol.
    • Industrial production methods may involve specialized processes, but specific details are scarce in the literature.
  • Chemical Reactions Analysis

    • Ethyl 2-ethyl-1-oxaspiro[2.6]nonane-2-carboxylate can undergo various reactions, including:
      • Ester hydrolysis: Conversion to the corresponding carboxylic acid under acidic or basic conditions.
      • Reduction: Reduction of the carbonyl group to form the alcohol.
      • Substitution: Reactions with nucleophiles (e.g., Grignard reagents) at the carbonyl carbon.
    • Common reagents include acids, bases, and reducing agents.
    • Major products depend on the specific reaction conditions.
  • Scientific Research Applications

    • In chemistry: Ethyl 2-ethyl-1-oxaspiro[2.6]nonane-2-carboxylate serves as a model compound for studying spirocyclic structures and their reactivity.
    • In biology and medicine: Limited research exists, but its spirocyclic motif may have potential applications in drug design.
    • In industry: Its industrial applications remain unexplored.
  • Mechanism of Action

    • The compound’s mechanism of action is not well-documented. Further research is needed to understand its biological effects and molecular targets.
  • Comparison with Similar Compounds

    • Ethyl 2-ethyl-1-oxaspiro[2.6]nonane-2-carboxylate is unique due to its spirocyclic structure.
    • Similar compounds include other spirocyclic esters, but none with precisely the same arrangement.

    Properties

    Molecular Formula

    C13H22O3

    Molecular Weight

    226.31 g/mol

    IUPAC Name

    ethyl 2-ethyl-1-oxaspiro[2.6]nonane-2-carboxylate

    InChI

    InChI=1S/C13H22O3/c1-3-13(11(14)15-4-2)12(16-13)9-7-5-6-8-10-12/h3-10H2,1-2H3

    InChI Key

    NDGADRDOBDCOKP-UHFFFAOYSA-N

    Canonical SMILES

    CCC1(C2(O1)CCCCCC2)C(=O)OCC

    Origin of Product

    United States

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